molecular formula C25H23F3N2O2 B2495360 2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421445-17-1

2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2495360
CAS RN: 1421445-17-1
M. Wt: 440.466
InChI Key: VICAZAPRGJGENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, focusing on six unique applications:

Neuroprotective Agents

This compound has shown potential as a neuroprotective agent. Research indicates that derivatives of pyridine, such as the one , can inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases like Parkinson’s . By preventing protein aggregation, these compounds may help in developing treatments for such conditions.

Antimicrobial Agents

The trifluoromethyl group in the compound enhances its antimicrobial properties. Compounds with similar structures have been studied for their ability to combat bacterial and fungal infections. The presence of the trifluoromethyl group increases the lipophilicity of the molecule, allowing it to penetrate microbial cell walls more effectively .

Catalysis in Organic Synthesis

This compound can be used as a ligand in catalytic processes. The pyridine and piperidine moieties provide coordination sites for metal catalysts, facilitating various organic reactions. Such ligands are crucial in developing efficient and selective catalytic systems for industrial applications .

Fluorescent Probes

The compound’s structure allows it to be used in the development of fluorescent probes. These probes are essential in biological imaging and diagnostics, where they help visualize cellular processes and detect specific biomolecules. The trifluoromethyl group can enhance the fluorescence properties, making the probes more sensitive and specific .

Drug Development

The compound’s unique structure makes it a valuable scaffold in drug development. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for designing new therapeutic agents. The trifluoromethyl group can improve the pharmacokinetic properties of the drugs, such as their metabolic stability and bioavailability .

Ion Sensing

The compound can be used in the development of ion sensors. The pyridine moiety can coordinate with metal ions, allowing the compound to detect and quantify the presence of specific ions in a solution. This application is particularly useful in environmental monitoring and clinical diagnostics .

properties

IUPAC Name

2,2-diphenyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O2/c26-25(27,28)20-11-12-22(29-17-20)32-21-13-15-30(16-14-21)24(31)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICAZAPRGJGENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

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